"1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL" chemical properties
"1-(4-Amino-3-isopropoxyphenyl)piperidin-4-OL" chemical properties
An In-depth Technical Guide to 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol: Properties, Synthesis, and Potential Applications
Disclaimer: The compound 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol is not widely documented in publicly available chemical literature, suggesting it is a novel or specialized chemical entity. This guide, therefore, is a scientifically informed projection based on the well-established chemistry of its constituent functional groups and data from closely related analogues. It is intended to provide a foundational understanding for researchers and drug development professionals.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly sought-after building block in the design of novel therapeutics.[2] This guide focuses on the specific derivative, 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol, a molecule that combines the piperidine core with a substituted aminophenol moiety. This unique combination suggests potential for complex biological interactions.
This document provides a comprehensive technical overview of this novel compound. We will dissect its structure to predict its physicochemical properties, propose a plausible and detailed synthetic route, explore its potential applications in drug discovery based on the activities of related structures, and outline essential safety and handling protocols.
Section 1: Physicochemical and Structural Analysis
The structure of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol integrates three key chemical motifs: a 4-aminophenol core, an ortho-isopropoxy group, and a piperidin-4-ol ring. Each contributes distinct properties to the overall molecule.
-
4-Aminophenol Core: This fragment provides a hydrophilic and reactive center. The amino group is basic (pKa of aniline is ~4.6), while the phenolic hydroxyl is weakly acidic (pKa of phenol is ~10).[3][4] These groups can act as hydrogen bond donors and acceptors, crucial for molecular recognition in biological systems. The para-relationship of these groups allows for resonance stabilization.[3]
-
Isopropoxy Group: The bulky, lipophilic isopropoxy group, positioned ortho to the amino group, will sterically hinder the amine and influence the molecule's overall conformation and lipophilicity. This can be a key determinant in its pharmacokinetic profile, affecting absorption, distribution, metabolism, and excretion (ADME).
-
Piperidin-4-ol Ring: This saturated heterocycle is a common feature in central nervous system (CNS) active drugs.[5] The nitrogen atom is basic, and the hydroxyl group provides an additional site for hydrogen bonding.[6] The piperidine ring exists predominantly in a chair conformation, which influences the spatial arrangement of its substituents.
Predicted Physicochemical Properties
The following properties have been calculated or estimated based on the compound's structure and data from analogous compounds.
| Property | Predicted Value | Source/Method |
| Molecular Formula | C₁₄H₂₂N₂O₂ | Calculated |
| Molecular Weight | 250.34 g/mol | Calculated |
| XLogP3 | ~1.8 - 2.5 | Estimated from analogues[7] |
| Hydrogen Bond Donors | 3 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Boiling Point | >300 °C (with decomposition) | Estimated from analogues |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, Ethanol); slightly soluble in water. | Inferred from components[4][8][9] |
Chemical Structure Visualization
Caption: Chemical structure of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol.
Section 2: Proposed Synthesis and Characterization
A plausible synthetic route to 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol can be designed based on established methodologies for N-arylation of piperidines and ortho-alkoxylation of anilines. A multi-step approach starting from commercially available materials is proposed.
Synthetic Strategy Rationale
The proposed synthesis involves three main stages:
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Protection and Alkoxylation: Starting with 4-aminophenol, the amine group is first protected (e.g., as an acetamide) to prevent side reactions. The subsequent ortho-alkoxylation is a key step. While direct alkylation of phenols is common, achieving regioselectivity can be challenging. A palladium-catalyzed C-H activation approach directed by the amide group offers a modern and efficient method for introducing the isopropoxy group specifically at the ortho position.[10][11][12][13]
-
N-Arylation: The resulting 4-amino-3-isopropoxyaniline intermediate can then be coupled with a suitable piperidine precursor. A Buchwald-Hartwig amination or a related N-arylation reaction with 4-hydroxypiperidine (or a protected version) would be a standard and effective method.[14]
-
Deprotection: The final step involves the removal of any protecting groups used during the synthesis to yield the target compound.
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-(4-hydroxyphenyl)acetamide (Intermediate 1)
-
Dissolve 4-aminophenol (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield N-(4-hydroxyphenyl)acetamide.
Step 2: Synthesis of N-(3-isopropoxy-4-aminophenyl)acetamide (Intermediate 2) This step is based on palladium-catalyzed ortho-alkoxylation methodologies.[12][15]
-
To a sealed reaction vessel, add N-(4-hydroxyphenyl)acetamide (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), and an oxidant such as K₂S₂O₈ (2.0 eq).
-
Add isopropanol (10 eq, serving as both reagent and solvent) and 1,2-dimethoxyethane as a co-solvent.
-
Add methanesulfonic acid (0.2 eq) as a promoter.[12]
-
Seal the vessel and heat the mixture at 60-80 °C for 24 hours, monitoring by TLC or LC-MS.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-alkoxylated product.
Step 3: Synthesis of 4-Amino-3-isopropoxyaniline (Intermediate 3)
-
Suspend the product from Step 2 in a 6M aqueous HCl solution.
-
Heat the mixture at reflux for 4-6 hours to effect hydrolysis of the amide.
-
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 4-amino-3-isopropoxyaniline.
Step 4 & 5: Synthesis of 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol (Final Product) This combined step utilizes a reductive amination approach.
-
In a round-bottom flask, dissolve 4-amino-3-isopropoxyaniline (1.0 eq) and 1-Boc-4-oxopiperidine (1.1 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise at room temperature.
-
Stir the reaction for 12-24 hours, monitoring for the formation of the N-arylated intermediate.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous phase with the organic solvent.
-
Combine the organic layers, dry over sodium sulfate, and concentrate. The crude product is the Boc-protected precursor.
-
Dissolve the crude material in dichloromethane and add trifluoroacetic acid (TFA) or a solution of HCl in dioxane to remove the Boc protecting group.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the solvent, and if the HCl salt is formed, neutralize with a base (e.g., NaHCO₃ solution) and extract with an organic solvent to isolate the free base.
-
Purify the final product by column chromatography or recrystallization.
Section 3: Potential Applications in Drug Discovery
The structural motifs within 1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol are prevalent in a variety of pharmacologically active agents.[1][16] This suggests that the molecule could be a valuable lead compound for several therapeutic areas.
Rationale for Therapeutic Interest
-
CNS Disorders: The N-aryl piperidine scaffold is a well-established pharmacophore in agents targeting the central nervous system, including antipsychotics, antidepressants, and analgesics.[5][16]
-
Oncology: Numerous piperidine derivatives exhibit anticancer properties by interacting with key signaling pathways or acting as receptor antagonists.[2][17] The substituted aniline portion could mimic tyrosine and interact with kinase domains.
-
Antiviral/Anti-infective Agents: The 4-aminopiperidine structure is a key building block for CCR5 antagonists, which are used as HIV-1 entry inhibitors.[18]
The combination of the hydrogen-bonding capabilities of the amino and hydroxyl groups with the lipophilic isopropoxy moiety provides a balanced profile that could facilitate blood-brain barrier penetration or interaction with specific enzyme active sites.
Structural Features and Potential Biological Targets
Caption: Relationship between structural features and potential biological targets.
Section 4: Safety, Handling, and Storage
Given the absence of specific data for the title compound, safety protocols must be based on the hazards associated with its primary components: aromatic amines and piperidine derivatives.[19][20]
Potential Hazards
-
Aromatic Amines: This class of compounds can be toxic and may be absorbed through the skin.[21] Some aromatic amines are classified as potential carcinogens.[19] They can cause skin and eye irritation.
-
Piperidine Derivatives: Piperidine itself is a flammable, corrosive, and toxic liquid that can cause severe skin and eye burns.[22][23][24] While the N-aryl substitution and hydroxyl group in the target molecule will modify these properties, a degree of basicity and potential for irritation should be assumed.
Summary of GHS Classifications for Related Compounds
| Hazard Class | Classification for Analogues |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 (Toxic or Harmful)[23][24] |
| Skin Corrosion/Irritation | Category 1B or 2 (Causes severe burns or irritation)[23] |
| Serious Eye Damage/Irritation | Category 1 or 2 (Causes serious eye damage or irritation)[25] |
| Flammability | Piperidine is highly flammable; aromatic solids are less so.[22] |
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles.[26]
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Use spark-proof tools if handling in a flammable solvent.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its amine functional groups, it should be treated as hazardous chemical waste.
Conclusion
1-(4-Amino-3-isopropoxyphenyl)piperidin-4-ol represents a novel chemical entity with significant potential for applications in drug discovery, particularly in the fields of oncology and CNS disorders. While direct experimental data is not yet available, a comprehensive analysis of its structural components allows for robust predictions of its physicochemical properties, a plausible synthetic strategy, and a strong rationale for its potential biological activities. The proposed multi-step synthesis provides a clear roadmap for its preparation, enabling further investigation. As with any novel chemical, stringent safety protocols based on the known hazards of its constituent parts must be followed during its synthesis and handling. This guide serves as a foundational resource to stimulate and support future research into this promising molecule.
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